2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol
Description
Properties
CAS No. |
917591-61-8 |
|---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C20H22O5/c1-22-17-9-8-12(10-16(17)21)13-6-5-7-14-15(13)11-18(23-2)20(25-4)19(14)24-3/h6,8-11,21H,5,7H2,1-4H3 |
InChI Key |
DCSQMMULZSZITH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CCCC3=C(C(=C(C=C32)OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol can be approached through several strategies. The following sections detail specific preparation methods derived from the literature.
Method A: Synthesis via Dihydronaphthalene Intermediate
This method utilizes a dihydronaphthalene derivative as a precursor.
- Starting Material : Begin with 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol (1.25 g).
- Solvent : Dissolve in anhydrous dichloromethane (25 mL).
- Reagents : Add triethylamine (1.5 mL) and proceed with regioselective bromination of a more advanced precursor such as 6-methoxy-1-tetralone.
- Reactions :
- Perform lithium halogen exchange followed by hydroxylation.
- Convert the phenolic tetralone to its silyl ether using TBSCl.
- React with an aryllithium intermediate generated from the corresponding aryl bromide.
- Eliminate the resulting tertiary alcohol using triethylamine and mesyl chloride.
Yield : This method has demonstrated an overall yield of approximately 36% over five steps.
Method B: C-H Borylation and Subsequent Reactions
This approach employs meta-selective C-H borylation of phenol derivatives followed by further transformations.
- Starting Material : Use phenolic substrates subjected to C-H borylation.
- Reagents : Employ iridium catalysts under inert atmosphere conditions.
- Reactions :
- Stir the reaction mixture at room temperature for 12 hours.
- Quench with sodium hydroxide solution and extract using dichloromethane.
- Purify the resulting products via column chromatography.
Yield : The method reports yields ranging from 60% to 95% depending on the specific substrate used.
Method C: Triflation and Reduction
This method involves triflation of naphthalene derivatives followed by reduction.
- Starting Material : Utilize 2-methoxynaphthaldehyde.
- Reagents : Add trifluoromethanesulfonic anhydride in a dichloromethane solution at low temperatures.
- Reactions :
- After completion, add water to quench the reaction.
- Extract organic phases and dry over sodium sulfate.
- Reduce using lithium aluminum hydride to yield the desired phenolic compound.
Yield : This method can achieve yields up to 95% for the final product.
Summary of Preparation Methods
| Method | Key Steps | Overall Yield |
|---|---|---|
| A | Dihydronaphthalene intermediate synthesis | ~36% |
| B | C-H borylation followed by extraction | 60%-95% |
| C | Triflation and reduction | Up to 95% |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antioxidant Properties
Research indicates that 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various biological assays. Inflammation is a key factor in many chronic diseases, and compounds that can inhibit inflammatory pathways are of great interest for therapeutic development. The anti-inflammatory effects of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .
Wound Healing
Recent studies have highlighted the potential of this compound in promoting wound healing. It has been shown to enhance fibroblast proliferation and migration, which are essential processes in wound repair. The underlying mechanisms may involve modulation of growth factor signaling pathways, making it a candidate for topical formulations aimed at accelerating wound healing .
Anticancer Activity
Initial investigations into the anticancer properties of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol have yielded promising results. It has been tested against various cancer cell lines, showing potential cytotoxic effects particularly against leukemia and breast cancer cells . The structure-activity relationship studies suggest that modifications to the methoxy groups can enhance its potency.
Antimalarial Potential
In the context of antimalarial drug discovery, derivatives of naphthalene compounds similar to 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol have been explored for their activity against Plasmodium falciparum. Computational studies suggest that such compounds may inhibit critical enzymes involved in the malaria parasite's lifecycle .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol with structurally or functionally related compounds from the evidence, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues in Combretastatin-Indazole Hybrids
Compounds 5 and 6 from , 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)-2H-indazol-3-yl)phenol and 2-Methoxy-5-(3-(3,4,5-trimethoxyphenyl)-2H-indazol-2-yl)phenol, share key features with the target compound:
- Methoxy Substitutions : Both feature 3,4,5-trimethoxyphenyl groups, which are critical for microtubule disruption in combretastatin analogs.
- Synthesis : Synthesized via Pd-catalyzed coupling under microwave conditions (150°C), yielding high-purity products (72–84% yields) .
Aryltetralin Lignans
classifies [(3s,4r)-4-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-5,6,7-trimethoxy-3,4-dihydronaphthalen-2-yl]methanol under aryltetralin lignans. Like the target compound, it contains a dihydronaphthalene backbone and multiple methoxy groups. However:
- Functional Groups: The lignan has hydroxymethyl and additional methoxy groups, enhancing hydrophilicity compared to the target compound’s phenol-methoxy system.
- Biological Implications : Aryltetralin lignans are associated with estrogenic and antitumor activities, suggesting the target compound may share similar mechanisms .
Phenolic Derivatives with Ethyl Linkers
lists compounds like Phenol,5-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-63367-99-7, which feature ethyl linkers between aromatic systems.
- Molecular Weight : The target compound (estimated MW ~400 g/mol) is heavier due to its fused ring system, which may affect bioavailability .
Methoxy-Substituted Phenols in Catalytic Depolymerization
identifies 5-methoxy-2,3,4-trimethyl phenol and 2-methoxy-5-(2'-hydroxyethyl)phenol, which are simpler phenolic analogs.
- Physicochemical Properties : These compounds have lower molecular weights (e.g., 180–210 g/mol) and shorter GC retention times (~26–27 minutes), indicating higher volatility compared to the target compound .
- Functional Role : Their presence in lignin depolymerization suggests the target compound’s methoxy groups could influence stability in similar catalytic processes.
Data Tables
Table 2: Physicochemical Properties
*LogP estimated using fragment-based methods.
Research Implications
- Synthesis : The target compound’s structural complexity may require advanced methods like Pd-catalyzed cross-coupling (as in ) or enzymatic catalysis for efficient production.
- Biological Activity : Its dihydronaphthalene core and methoxy pattern align with cytotoxic lignans, warranting evaluation against cancer cell lines .
- Analytical Challenges : High hydrophobicity (Table 2) may necessitate LC-MS or advanced NMR techniques (e.g., SHELXL-refined crystallography, as in ) for characterization .
Biological Activity
2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action.
Chemical Structure
The chemical structure of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol can be represented as follows:
This compound features a phenolic moiety substituted with a trimethoxy-naphthalene derivative, which is significant for its biological interactions.
Cytotoxic Activity
Research has demonstrated that 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol exhibits notable cytotoxic effects against various cancer cell lines. The cytotoxic potency is often quantified using the half-maximal inhibitory concentration (IC50) value.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 1.38 | Induction of apoptosis via mitochondrial pathway |
| MDA-MB-231 (breast cancer) | 27.9 | Inhibition of cell proliferation |
The compound's ability to induce apoptosis in HepG2 cells has been particularly emphasized. Studies indicate that treatment with this compound leads to a significant decrease in mitochondrial membrane potential (MMP), a hallmark of early apoptosis .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. The presence of methoxy groups in its structure contributes to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Key Findings:
- Inhibition of nitric oxide production in macrophages.
- Reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanisms underlying the biological activities of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis through the intrinsic pathway by modulating Bcl-2 family proteins and activating caspases .
- Mitochondrial Dysfunction : It causes depolarization of the mitochondrial membrane and subsequent release of cytochrome c into the cytosol.
- Inhibition of Cell Cycle Progression : Flow cytometry analysis reveals that treated cells exhibit cell cycle arrest at the G2/M phase .
Case Studies
Several studies have documented the effects of this compound on various cell lines:
-
HepG2 Cells : A study reported that exposure to the compound resulted in a significant increase in early and late apoptotic cells compared to controls .
- Experimental Setup : HepG2 cells were treated with varying concentrations of the compound for 48 hours.
- Results : A marked increase in Annexin V-positive cells indicated effective induction of apoptosis.
- MDA-MB-231 Cells : Another study highlighted the compound's cytotoxicity against breast cancer cells with an IC50 value indicating moderate potency compared to standard chemotherapeutics .
Q & A
Q. What are the recommended synthetic methodologies for 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol?
Synthesis typically involves coupling reactions between substituted dihydronaphthalene and methoxyphenol derivatives. Key steps include:
- Catalytic hydrogenation : To reduce naphthalene to dihydronaphthalene while preserving methoxy groups.
- Cross-coupling : Use Pd-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl-aryl bond formation (analogous to pyrazoline synthesis in ).
- Protection/deprotection : Methoxy groups require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent undesired side reactions.
Q. Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Coupling | Pd(OAc)₂, rac-BINAP | Toluene | 78–85% |
Q. How can the crystal structure of this compound be determined?
X-ray crystallography with SHELX software (specifically SHELXL for refinement) is the gold standard:
Q. Key Refinement Parameters
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.034 |
| wR2 (all data) | 0.088 |
Q. What in vitro assays are suitable for evaluating its biological activity?
- Tubulin polymerization inhibition : Compare IC₅₀ values with Combretastatin A4 (a structural analog) using fluorescence-based assays .
- Antiproliferative activity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Vascular disruption : Use endothelial cell migration assays to assess anti-angiogenic effects .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Critical factors include:
- Catalyst loading : Reduce Pd(OAc)₂ to 0.5 mol% to minimize costs while maintaining efficiency.
- Solvent optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) without compromising reaction kinetics.
- Temperature control : Lower reaction temperatures (e.g., 60°C) improve selectivity for the dihydronaphthalene moiety .
Q. Case Study
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Toluene, 100°C | 78 | 95 |
| CPME, 60°C | 82 | 98 |
Q. How to resolve contradictions in spectral data (e.g., NMR shifts)?
Discrepancies often arise from tautomerism or dynamic effects. Mitigation strategies:
Q. Example Data
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| H-3 | 6.78 | 6.82 |
| H-7 | 2.91 | 2.87 |
Q. What computational methods predict binding interactions with tubulin?
Q. Docking Results
| Parameter | Value |
|---|---|
| Binding energy (kcal/mol) | −9.2 |
| Hydrogen bonds | 3 |
Q. How to design derivatives with improved solubility without losing activity?
Q. Derivative Comparison
| Derivative | LogP | IC₅₀ (nM) |
|---|---|---|
| Parent compound | 3.2 | 12 |
| Hydroxy-substituted | 2.8 | 18 |
| Phosphate prodrug | 1.5 | 15 |
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity across studies?
- Assay standardization : Ensure consistent cell passage numbers and serum concentrations.
- Metabolic stability : Test compound stability in cell culture media (e.g., half-life in RPMI-1640) to rule out degradation artifacts.
- Batch variability : Characterize each synthesis batch via HPLC-MS to confirm purity (> 98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
